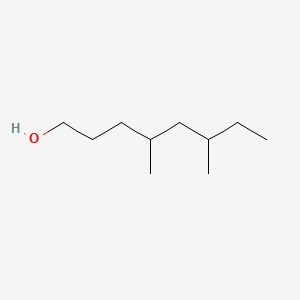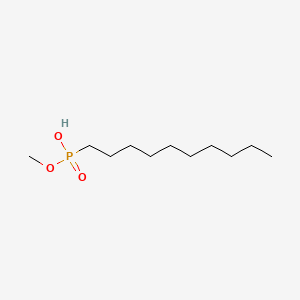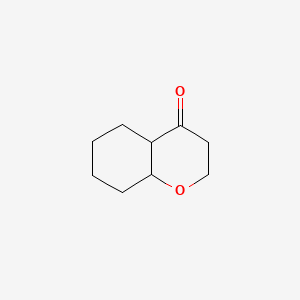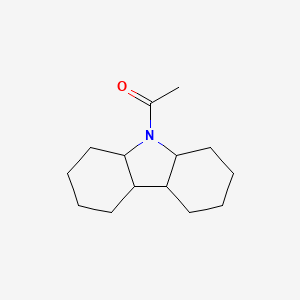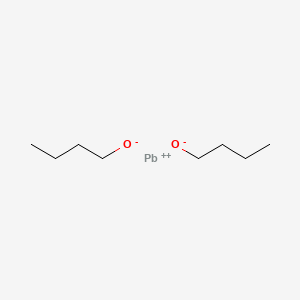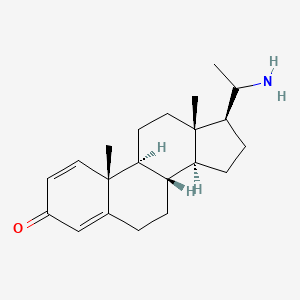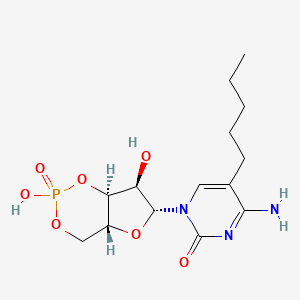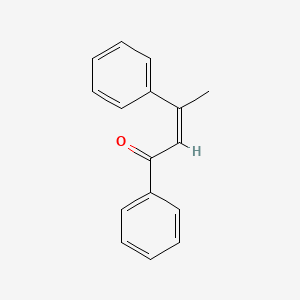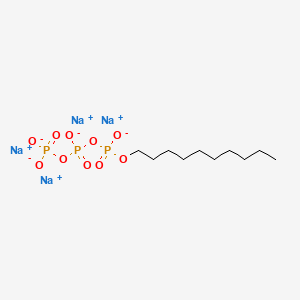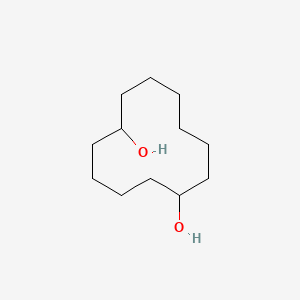
1,6-Cyclododecanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Cyclododecanediol is an organic compound with the molecular formula C12H24O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of cyclododecatriene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired diol.
化学反応の分析
Types of Reactions: 1,6-Cyclododecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form cyclododecanedione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of cyclododecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclododecane dichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Cyclododecanedione.
Reduction: Cyclododecane.
Substitution: Cyclododecane dichloride.
科学的研究の応用
1,6-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
作用機序
The mechanism of action of 1,6-Cyclododecanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
類似化合物との比較
1,6-Cyclododecanediol can be compared with other similar compounds, such as:
1,2-Cyclodecanediol: This compound has hydroxyl groups at the 1 and 2 positions of the cyclodecane ring, leading to different chemical properties and reactivity.
1,4-Cyclohexanediol: With hydroxyl groups at the 1 and 4 positions of the cyclohexane ring, this compound exhibits distinct physical and chemical characteristics compared to this compound.
1,5-Cyclooctanediol: This diol has hydroxyl groups at the 1 and 5 positions of the cyclooctane ring, resulting in unique reactivity and applications.
特性
CAS番号 |
14435-21-3 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
cyclododecane-1,6-diol |
InChI |
InChI=1S/C12H24O2/c13-11-7-3-1-2-4-8-12(14)10-6-5-9-11/h11-14H,1-10H2 |
InChIキー |
CZODBJMRPLCCEC-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCCCC(CC1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




